molecular formula C9H9F2NO B501521 N-(2,5-difluorophenyl)propanamide

N-(2,5-difluorophenyl)propanamide

Cat. No.: B501521
M. Wt: 185.17g/mol
InChI Key: OFDZBWRVSYEGDU-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)propanamide is a fluorinated aromatic amide derivative characterized by a propanamide backbone substituted with a 2,5-difluorophenyl group. Fluorine atoms at the 2- and 5-positions on the phenyl ring likely enhance electronegativity and influence hydrogen bonding, solubility, and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17g/mol

IUPAC Name

N-(2,5-difluorophenyl)propanamide

InChI

InChI=1S/C9H9F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

OFDZBWRVSYEGDU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)F)F

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-(2,5-difluorophenyl)propanamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features
This compound (Target) 2,5-difluorophenyl, propanamide ~183.16 (estimated) High electronegativity, compact structure
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide 4-amino-2-methylphenyl, 2,5-dimethylphenoxy Not provided Amino group (basic), methyl groups (lipophilic)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-fluorophenylamino, phenylpropanamide 258.29 Secondary amine, bulkier aromatic system
2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide 2-amino-5-methylphenoxy, diethylamide 250.34 Phenoxy linker, tertiary amide

Key Observations :

  • Solubility : The diethylamide group in ’s compound increases lipophilicity, whereas the target’s simpler propanamide and fluorine substituents may balance polarity and membrane permeability .
  • Steric Bulk : ’s compound features a secondary amine and a larger aromatic system, which could hinder rotational freedom and affect binding interactions in biological systems compared to the target’s planar difluorophenyl group .

Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons with analogs highlight trends:

  • Molecular Weight : The target’s estimated molecular weight (~183.16) is lower than analogs in (258.29) and 3 (250.34), suggesting better bioavailability under Lipinski’s rules .
  • Acid/Base Behavior: Amino groups in and ’s compounds confer basicity, whereas the target’s fluorinated aromatic ring may stabilize negative charges, influencing solubility and reactivity .

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